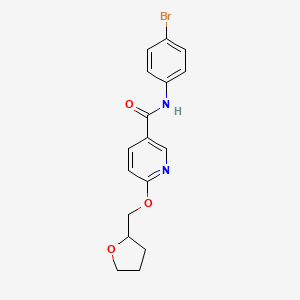

N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3/c18-13-4-6-14(7-5-13)20-17(21)12-3-8-16(19-10-12)23-11-15-2-1-9-22-15/h3-8,10,15H,1-2,9,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIVELAVAVYTCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves a multi-step process:

Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes a reaction with a suitable protecting group to form a protected bromophenyl intermediate.

Introduction of the Tetrahydrofuran-2-ylmethoxy Group: The protected bromophenyl intermediate is then reacted with tetrahydrofuran-2-ylmethanol under acidic or basic conditions to introduce the tetrahydrofuran-2-ylmethoxy group.

Coupling with Nicotinic Acid: The final step involves coupling the intermediate with nicotinic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The tetrahydrofuran ring can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like Pd/C with hydrogen gas or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Formation of lactones or carboxylic acids.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the interactions with biological macromolecules, such as proteins and nucleic acids.

Materials Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

Chemical Biology: The compound can be used as a probe to investigate cellular pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the nicotinamide moiety can participate in hydrogen bonding and electrostatic interactions. The tetrahydrofuran-2-ylmethoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

N-(4-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Similar structure but with a chlorine atom instead of bromine.

N-(4-methylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Similar structure but with a methyl group instead of bromine.

N-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding and may enhance the compound’s ability to interact with specific molecular targets.

Biological Activity

N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research.

Synthesis of the Compound

The synthesis of N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves a multi-step process:

- Formation of Bromophenyl Intermediate : The starting material, 4-bromoaniline, is reacted with a protecting group to form a bromophenyl intermediate.

- Introduction of Tetrahydrofuran-2-ylmethoxy Group : This intermediate is then reacted with tetrahydrofuran-2-ylmethanol under acidic or basic conditions.

- Coupling with Nicotinic Acid : Finally, the intermediate is coupled with nicotinic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

The biological activity of N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenyl group enhances hydrophobic interactions, while the nicotinamide moiety may facilitate hydrogen bonding and electrostatic interactions. The tetrahydrofuran-2-ylmethoxy group is believed to improve solubility and bioavailability, making it a promising candidate for drug development .

Anticancer Activity

Research has indicated that compounds similar to N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide exhibit significant anticancer properties. For instance, derivatives have shown moderate DPPH radical-scavenging activity and in vitro antiproliferative effects against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). IC50 values for these compounds ranged from 0.02 to 0.08 μmol/mL, comparable to standard chemotherapeutics like doxorubicin .

Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide through DPPH radical scavenging assays. The results demonstrated that the compound effectively scavenged free radicals, indicating its potential as an antioxidant agent .

Study 2: Cellular Mechanisms

In another investigation, the compound was tested for its effects on cell cycle distribution and apoptosis in cancer cell lines. It was found to induce G1 phase arrest and promote apoptotic pathways, suggesting that it may be useful in developing therapeutic strategies against cancer .

Comparison with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | Chlorine instead of Bromine | Similar anticancer activity |

| N-(4-methylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | Methyl group instead of Bromine | Reduced efficacy |

| N-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | Fluorine instead of Bromine | Enhanced binding properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic substitution using thionicotinamide derivatives and 2-(bromomethyl)tetrahydrofuran under basic conditions (e.g., NaH or K₂CO₃ in dry DMF). For example, Method C (as described in ) yields 41% product after purification by column chromatography.

- Key Parameters :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Thionicotinamide, 2-(bromomethyl)tetrahydrofuran | DMF | 80°C | 41% |

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Recommended Techniques :

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (m/z = 333.1 [M + H]⁺) .

- HPLC : Assesses purity (e.g., RT = 6.82 min, 82% purity under gradient conditions) .

- NMR : For related bromophenyl-acetamide derivatives, ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons and carbonyl groups (e.g., δ 7.35–8.42 ppm for aromatic signals) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

- Methodology : Density-functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict reactivity sites (e.g., electrophilic substitution at the nicotinamide ring) .

- Applications : Molecular docking studies can simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Approach :

Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzyme inhibition assays).

Structural Analog Comparison : Compare with derivatives like N-(4-fluorophenyl)-6-((5-(trifluoromethyl)furan-2-yl)methylthio)-nicotinamide ( ) to isolate substituent effects.

Batch Reprodubility Checks : Monitor purity (>98% via HPLC) and solvent residues (e.g., DMF) that may interfere with assays .

Q. What purification techniques ensure high purity for in vivo studies?

- Methods :

- Column Chromatography : Silica gel elution with ethyl acetate/hexane gradients.

- Recrystallization : Use methanol/water mixtures for crystal formation.

- HPLC-Purification : For >99% purity, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Methodological Challenges and Solutions

Q. How does the trifluoromethyl group in structurally similar compounds influence metabolic stability?

- Insights : The trifluoromethyl group enhances lipophilicity and reduces oxidative metabolism, as seen in N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide (). Apply metabolic stability assays (e.g., liver microsome incubation) to quantify half-life improvements .

Q. What in vitro assays are suitable for evaluating this compound’s potential as an enzyme modulator?

- Assays :

- Fluorescence Polarization : Measure binding affinity to targets like autotaxin (ATX) (see for analogous pyridazine derivatives).

- NAD⁺/NADH Quantification : For nicotinamide derivatives, assess cofactor modulation in cellular metabolism pathways .

Key Considerations for Researchers

- Structural Nuances : The tetrahydrofanyl methoxy group introduces conformational flexibility, impacting molecular docking outcomes. Always validate computational predictions with experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.